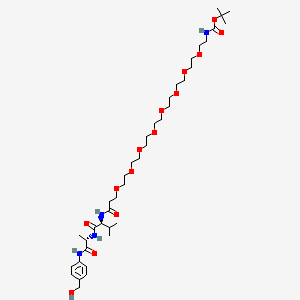
BocNH-PEG8-acid-NH-Val-Ala-PAB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BocNH-PEG8-acid-NH-Val-Ala-PAB is a small molecule linker often used in the field of bioconjugation and drug delivery. This compound is composed of several functional groups, including a Boc (tert-butyloxycarbonyl) group, a PEG (polyethylene glycol) chain, an acid group, a Val-Ala dipeptide, and a PAB (p-aminobenzoic acid) moiety . The combination of these functional groups makes it a versatile tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BocNH-PEG8-acid-NH-Val-Ala-PAB involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of the amine group using the Boc group. This is followed by the attachment of the PEG chain, which serves as a spacer. The Val-Ala dipeptide is then introduced, and finally, the PAB moiety is attached. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve the use of automated systems to increase efficiency and reduce the risk of human error .
Analyse Des Réactions Chimiques
Types of Reactions
BocNH-PEG8-acid-NH-Val-Ala-PAB can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized PEG derivatives, while reduction could yield reduced forms of the compound.
Applications De Recherche Scientifique
BocNH-PEG8-acid-NH-Val-Ala-PAB has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups.
Biology: The compound is employed in bioconjugation techniques, enabling the attachment of biomolecules to surfaces or other molecules.
Medicine: In drug delivery, this compound is used to create targeted drug delivery systems, improving the efficacy and reducing the side effects of therapeutic agents.
Industry: The compound finds applications in the development of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of BocNH-PEG8-acid-NH-Val-Ala-PAB involves its ability to act as a linker, connecting different molecules or functional groups. The PEG chain provides flexibility and solubility, while the Val-Ala dipeptide and PAB moiety offer specific binding sites. This allows the compound to facilitate targeted delivery and controlled release of drugs or other active agents. The molecular targets and pathways involved depend on the specific application and the molecules being linked .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Val-Ala-PAB-OH: This compound is similar in structure but lacks the PEG chain, making it less versatile in certain applications.
Mal-amide-PEG8-Val-Ala-PAB-PNP: This compound includes a maleimide group, which provides additional reactivity for bioconjugation.
Uniqueness
BocNH-PEG8-acid-NH-Val-Ala-PAB stands out due to its combination of functional groups, which provide a balance of flexibility, solubility, and specific binding capabilities. The presence of the PEG chain enhances its solubility and reduces immunogenicity, making it particularly useful in biomedical applications .
Propriétés
Formule moléculaire |
C39H68N4O14 |
|---|---|
Poids moléculaire |
817.0 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C39H68N4O14/c1-30(2)35(37(47)41-31(3)36(46)42-33-9-7-32(29-44)8-10-33)43-34(45)11-13-49-15-17-51-19-21-53-23-25-55-27-28-56-26-24-54-22-20-52-18-16-50-14-12-40-38(48)57-39(4,5)6/h7-10,30-31,35,44H,11-29H2,1-6H3,(H,40,48)(H,41,47)(H,42,46)(H,43,45)/t31-,35-/m0/s1 |
Clé InChI |
JSPCZCPVHUJOHA-ZJJOJAIXSA-N |
SMILES isomérique |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


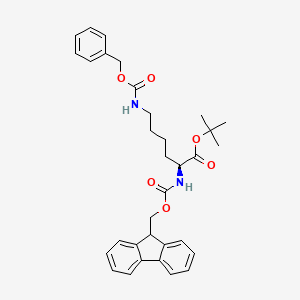
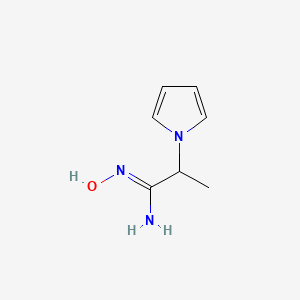
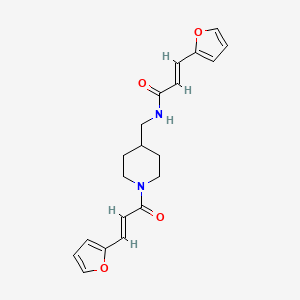
![6-Fluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B14882897.png)
![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14882904.png)
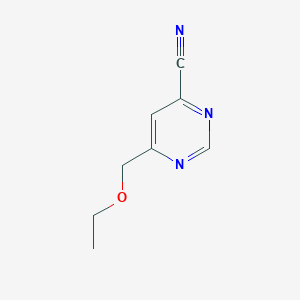
![tert-Butyl 2-((4R,6S)-6-(6-cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14882921.png)
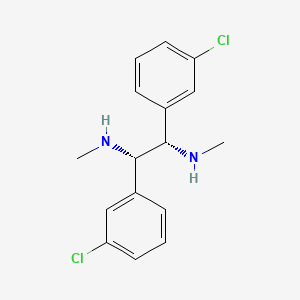

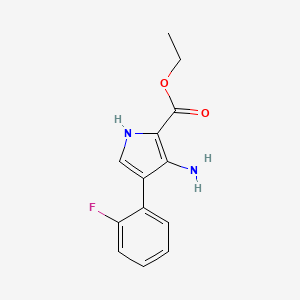
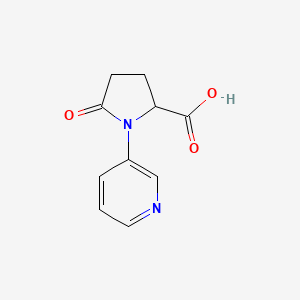
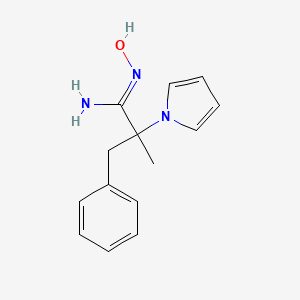
![2-amino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxobutanoic acid](/img/structure/B14882952.png)
![2-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14882964.png)
